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Compound of Interest

Compound Name: Pigment Red 48:4

Cat. No.: B1170613 Get Quote

An In-depth Guide for Researchers and Scientists

Pigment Red 48:4 (PR 48:4) is a manganese-laked monoazo pigment widely utilized in printing

inks, coatings, and plastics for its vibrant bluish-red hue and good fastness properties.[1]

Despite its commercial significance, a complete elucidation of its crystal structure has remained

elusive. This technical guide provides a comprehensive summary of the known structural

information for Pigment Red 48:4, details the analytical techniques employed for its

characterization, and presents a case study of the closely related and structurally defined

Pigment Red 48:2.

Introduction to Pigment Red 48:4
Pigment Red 48 is a family of metal salts of a monoazo dye. The core structure is formed by

the coupling of diazotized 2-amino-4-chloro-5-methylbenzenesulfonic acid with 3-hydroxy-2-

naphthoic acid.[2] The specific metal cation determines the variant, with Pigment Red 48:4

being the manganese salt.[2][3] Research indicates that at least two crystalline phases of the

manganese salt exist, but the quality of the X-ray powder diffraction (XRPD) patterns obtained

from these phases has so far been insufficient to allow for a complete crystal structure

determination.[4]

Like other β-naphthol derived azo pigments, Pigment Red 48:4 is understood to exist

predominantly in the more stable hydrazone tautomeric form in the solid state.[2][4] This is a

critical feature, as the tautomeric form influences the pigment's color, stability, and

lightfastness.
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Chemical and Known Structural Data of Pigment
Red 48:4
While detailed crystallographic data is not available, the fundamental chemical properties of

Pigment Red 48:4 are well-established.

Property Value

C.I. Name Pigment Red 48:4

C.I. Number 15865:4

CAS Number 5280-66-0

Chemical Formula C₁₈H₁₁ClMnN₂O₆S

Molecular Weight 473.75 g/mol

Chemical Class Monoazo Lake

Metal Salt Manganese

Case Study: Crystal Structure of Pigment Red 48:2
To illustrate the crystallographic analysis of this pigment family, the well-characterized calcium

salt, Pigment Red 48:2 (PR 48:2), serves as an excellent proxy. Its crystal structure has been

successfully solved from XRPD data for both a monohydrate (α-phase) and an anhydrate (β-

phase) form.[4]

The crystal structures of both phases are organized in a double-layer arrangement. A non-polar

layer contains the phenyl and naphthalene groups, while a polar/ionic layer comprises the

calcium ions, water molecules (in the monohydrate), and the sulfonate, carboxylate, and

carbonyl functional groups.[4]

Table of Crystallographic Data for Pigment Red 48:2
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Parameter α-Phase (Monohydrate) β-Phase (Anhydrate)

Chemical Formula Ca[C₁₈H₁₁ClN₂O₆S]·H₂O Ca[C₁₈H₁₁ClN₂O₆S]

Crystal System Monoclinic Monoclinic

Space Group P2₁/c Not specified

Coordination (Ca²⁺) 8 7

Note: Detailed unit cell parameters (a, b, c, β, V) for the β-phase are not explicitly provided in

the search results.

Experimental Protocols
The characterization of pigments like PR 48:4 relies on a combination of analytical techniques

to determine both the arrangement of atoms in the crystal lattice and the molecule's tautomeric

state.

X-ray Powder Diffraction (XRPD) for Crystal Structure
Determination
XRPD is the principal technique for determining the crystal structure of powdered materials.[2]

It provides information on unit cell dimensions, space group symmetry, and molecular packing.

[2]

Generalized Protocol:

Sample Preparation: The dry pigment powder is gently ground in an agate mortar to ensure

a random orientation of crystallites. The powder is then back-loaded into a sample holder to

minimize preferred orientation effects.[5]

Data Acquisition: The sample is placed in a powder diffractometer. A monochromatic X-ray

beam (commonly Cu Kα radiation) is directed at the sample.[5] The sample holder is rotated

while a detector records the intensity of the diffracted X-rays over a range of 2θ angles

(typically 5° to 80°).[5][6]
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Data Analysis (Rietveld Refinement): The resulting diffraction pattern is analyzed. The crystal

structure is solved and refined using the Rietveld method, where a calculated diffraction

pattern based on a structural model is fitted to the experimental data. The model is adjusted

(refining atomic positions, lattice parameters, etc.) to achieve the best possible fit.

Solid-State NMR (ssNMR) for Tautomerism
Determination
Solid-state NMR spectroscopy is crucial for determining the tautomeric state (azo vs.

hydrazone) of the pigment in its solid form.[2] ¹⁵N Cross-Polarization Magic-Angle Spinning

(CPMAS) NMR is a particularly powerful technique for this purpose.[4]

Generalized Protocol:

Sample Preparation: The dry pigment powder is packed into a zirconia rotor.

Data Acquisition: The rotor is placed in the NMR spectrometer and spun at high speed at a

specific "magic angle" (54.74°) relative to the main magnetic field.[7] This spinning averages

out anisotropic interactions that would otherwise broaden the spectral lines.[7] A pulse

sequence, such as CPMAS, is used to transfer magnetization from abundant protons to the

rare ¹⁵N nuclei, enhancing the signal.

Data Analysis: The resulting ¹⁵N chemical shifts are analyzed. The distinct chemical

environments of the nitrogen atoms in the azo (-N=N-) versus the hydrazone (-NH-N=C<)

form produce characteristic and distinguishable peaks in the NMR spectrum, allowing for an

unambiguous determination of the tautomeric state.[8]

Generalized Workflow for Pigment Structure
Analysis
The following diagram illustrates a typical workflow for the comprehensive analysis of an

organic pigment's crystal structure.
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Generalized workflow for organic pigment crystal structure analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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